![molecular formula C17H19NO4 B2684022 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859860-11-0](/img/structure/B2684022.png)

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

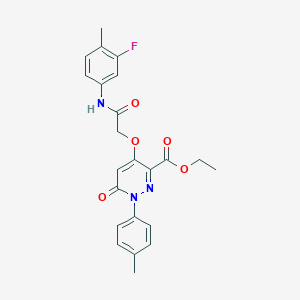

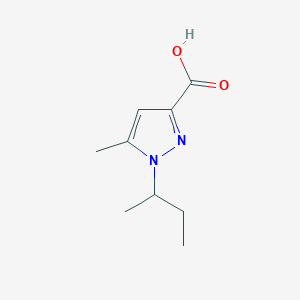

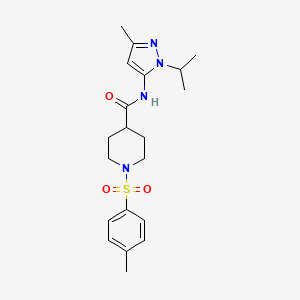

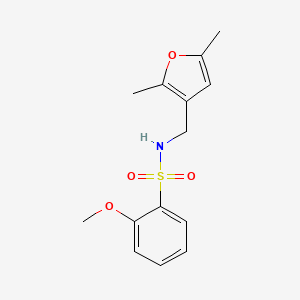

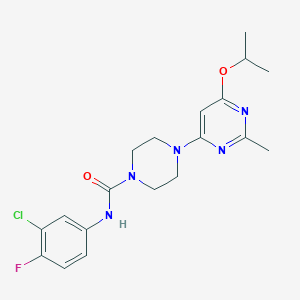

The compound “8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a complex organic molecule. It contains a chromanone core, which is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Chromanone analogs are synthesized through various methods, but due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

The structure of chromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chromanone skeleton makes a minor difference from chromone .Chemical Reactions Analysis

The chemical reactions involving chromanone and its analogs are diverse and depend on the specific structure of the compound. The chromanone core can undergo various chemical reactions, leading to a wide range of pharmacological activities .Physical and Chemical Properties Analysis

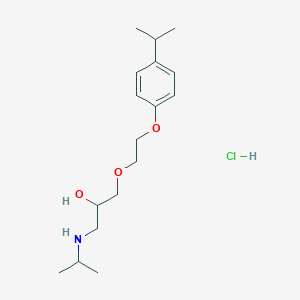

The physical and chemical properties of chromanone and its analogs depend on the specific structure of the compound. For example, 4-Methylpiperidine, a related compound, has a refractive index of 1.446, a boiling point of 124°C, and a density of 0.838 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

A variety of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, structurally related to the compound of interest, have been synthesized through a three-component reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid. This synthesis is facilitated by CeCl3·7H2O under solvent-free conditions, highlighting an environmentally friendly and efficient approach to generate these compounds with high yields (Wu, Li, & Yan, 2011).

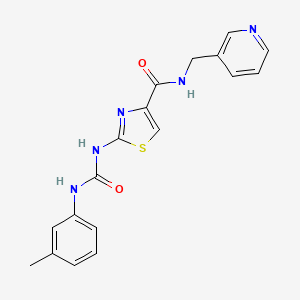

Cytotoxic Activity

Research into homoisoflavonoids, which are structurally similar to the specified compound, shows significant biological activities. A specific study synthesized novel homoisoflavonoids [1,3]dioxolo[4,5-g]chromen-8-ones and evaluated their cytotoxic activities against three breast cancer cell lines. Among these compounds, certain derivatives exhibited high cytotoxicity, suggesting potential for cancer therapy applications (Alipour et al., 2014).

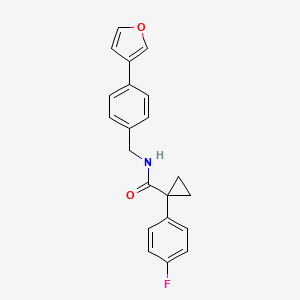

Antifungal Properties

Compounds structurally similar to 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, isolated from the seeds of Aegle marmelos, have shown antifungal properties. This highlights the potential of such compounds for developing new antifungal agents (Mishra et al., 2010).

Biological Activity of Pd(II) Complexes

Pd(II) complexes with 3-formyl chromone Schiff bases, including derivatives of chromen-4-ones, have been synthesized and characterized. These complexes exhibited significant antimicrobial activity and showed potential as antioxidant agents. This demonstrates the broader application of chromen-4-ones in medicinal chemistry and drug development (Kavitha & Reddy, 2016).

Synthesis of Antioxidant and Antihyperglycemic Agents

Research into the synthesis of coumarin derivatives, including those with chromen-2-one frameworks, has shown that certain compounds exhibit potent antioxidant and antihyperglycemic activities. These findings indicate the potential of such compounds in the treatment and management of oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

Wirkmechanismus

The mechanism of action of chromanone and its analogs is diverse and depends on the specific structure of the compound. They show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[(4-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXJHAJUIVTVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)

![2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2683945.png)

![1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2683953.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)

![3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2683961.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2683962.png)